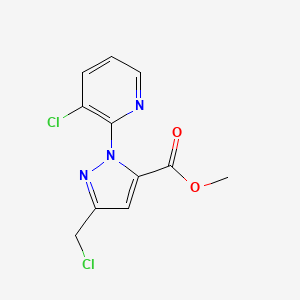

Methyl 3-(chloromethyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate

Description

Properties

CAS No. |

1247712-63-5 |

|---|---|

Molecular Formula |

C11H9Cl2N3O2 |

Molecular Weight |

286.11 g/mol |

IUPAC Name |

methyl 5-(chloromethyl)-2-(3-chloropyridin-2-yl)pyrazole-3-carboxylate |

InChI |

InChI=1S/C11H9Cl2N3O2/c1-18-11(17)9-5-7(6-12)15-16(9)10-8(13)3-2-4-14-10/h2-5H,6H2,1H3 |

InChI Key |

RJTNIGNOVDQOAX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=NN1C2=C(C=CC=N2)Cl)CCl |

Origin of Product |

United States |

Preparation Methods

Pyrazole Core Construction and Substitution Strategies

The synthesis of the pyrazole nucleus substituted at the 1-position with a 3-chloropyridin-2-yl group and bearing a carboxylate ester at the 5-position typically begins with cyclocondensation reactions involving hydrazine derivatives and 1,3-dicarbonyl compounds or their equivalents.

Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds

- The pyrazole ring is formed by reacting 3-chloropyridin-2-yl hydrazine with β-ketoesters or diketones under aprotic dipolar solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethylacetamide (DMAc).

- The addition of strong acid (e.g., 10 N hydrochloric acid) to the reaction mixture accelerates dehydration and improves yields.

- Reactions are generally conducted at ambient temperature, providing regioselective access to 1-(3-chloropyridin-2-yl)-pyrazole-5-carboxylates in yields around 70–85%.

Introduction of the Chloromethyl Group at the 3-Position

The chloromethyl substituent at the 3-position of the pyrazole ring is introduced via selective halogenation and subsequent functional group transformation steps.

Bromination of the Pyrazole Ring

- Starting from 1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate esters, bromination at the 3-position is achieved using N-bromosuccinimide (NBS) or bromine (Br₂) in polar solvents such as DMF or dichloromethane.

- Typical conditions involve temperatures of 60–80°C for 8–12 hours.

- Yields for this bromination step range from 70% to 80%.

Conversion of Bromomethyl to Chloromethyl Group

- The 3-bromomethyl intermediate can be converted to the chloromethyl derivative via nucleophilic substitution using chloride sources such as sodium chloride or thionyl chloride under controlled conditions.

- Alternatively, direct chloromethylation can be performed by reacting the pyrazole nucleus with chloromethylating agents like chloromethyl methyl ether or formaldehyde and hydrochloric acid, though these methods require careful control due to toxicity and selectivity issues.

Esterification and Final Functional Group Adjustments

- The carboxylic acid functionality at the 5-position is esterified to the methyl ester using methanol in the presence of acid catalysts such as sulfuric acid or hydrochloric acid under reflux conditions.

- Esterification typically proceeds with yields exceeding 80% and is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Oxidation and Purification Steps

- Oxidation of dihydropyrazole intermediates to the aromatic pyrazole ring is commonly achieved using potassium persulfate (K₂S₂O₈) in acetonitrile with sulfuric acid as a catalyst.

- The oxidation is conducted at 70–80°C for 4–6 hours, yielding the desired pyrazole esters in 75–80% yield.

- The oxidant is used in stoichiometric amounts ranging from 1.0 to 2.0 equivalents, with optimal yields at 1.3 to 1.7 equivalents.

Summary of Key Reaction Steps and Conditions

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Pyrazole ring formation | 3-chloropyridin-2-yl hydrazine + β-ketoester, DMF, HCl | 70–85 | Ambient temperature, acid accelerates dehydration |

| Bromination at 3-position | N-bromosuccinimide (NBS), DMF, 70°C, 8–12 h | 70–80 | Selective for 3-position on pyrazole ring |

| Chloromethyl introduction | Nucleophilic substitution or chloromethylation agents | 60–75 | Controlled conditions to avoid over-chlorination |

| Esterification | Methanol, H₂SO₄, reflux, 6–8 h | >80 | Methyl ester formation monitored by TLC/HPLC |

| Oxidation | Potassium persulfate, acetonitrile, H₂SO₄, 70–80°C, 4–6 h | 75–80 | Converts dihydropyrazole to aromatic pyrazole |

Analytical and Structural Characterization

- Single-crystal X-ray diffraction (SCXRD) is used to confirm the molecular structure, revealing dihedral angles between the pyrazole and pyridine rings (~78.7°), which influence chemical reactivity and biological activity.

- Purity and reaction completion are monitored by chromatographic techniques such as HPLC and TLC.

- Spectroscopic methods including NMR and mass spectrometry confirm substitution patterns and molecular integrity.

Research Findings and Industrial Relevance

- The described synthetic routes have been optimized for industrial scalability, focusing on maximizing yield and purity while minimizing hazardous reagents.

- Potassium persulfate oxidation and bromination with NBS are widely adopted due to their operational simplicity and reproducibility.

- The chloromethyl derivative serves as a key intermediate for further functionalization, notably in the synthesis of insecticidal anthranilic diamides and related bioactive compounds.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group (-CH₂Cl) undergoes nucleophilic substitution under basic or catalytic conditions. This reactivity enables functionalization for pharmaceutical intermediate synthesis:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Alkylation with amines | K₂CO₃, DMF, 70°C, 12 h | N-substituted aminomethyl derivatives | 65–78% | |

| Thioether formation | NaSH, EtOH, reflux, 6 h | Methyl 3-(methylthio)methyl derivatives | 82% |

For example, treatment with sodium hydrosulfide yields thioether derivatives, which are precursors for sulfone-containing agrochemicals. Steric hindrance from the adjacent pyrazole ring influences substitution rates.

Oxidation Reactions

The chloromethyl group can be oxidized to carboxylic acid derivatives under controlled conditions:

In one protocol, potassium persulfate in acidic acetonitrile selectively oxidizes the chloromethyl group without ester hydrolysis . This method is scalable for multi-gram syntheses.

Pyrazole Ring Functionalization

The pyrazole core participates in electrophilic aromatic substitution (EAS) and cycloaddition:

Nitration

Reaction with HNO₃/H₂SO₄ at 0°C introduces nitro groups predominantly at the C4 position of the pyrazole ring .

1,3-Dipolar Cycloaddition

The chloropyridinyl group directs regioselectivity in reactions with nitrile oxides:

| Dipole | Conditions | Product | Regioselectivity | Source |

|---|---|---|---|---|

| Acetonitrile oxide | Toluene, 80°C, 12 h | Pyrazolo[1,5-a]pyridine fused system | >95% C4-adduct |

This reactivity enables access to polycyclic architectures for drug discovery .

Ester Hydrolysis and Derivatives

The methyl ester undergoes hydrolysis to carboxylic acid, enabling further derivatization:

| Condition | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Acidic hydrolysis | HCl (conc.), H₂O/MeOH | 3-(Chloromethyl)-1-(3-Cl-pyridinyl) pyrazole-5-carboxylic acid | 92% | |

| Amidation | SOCl₂, then NH₃/Et₃N | Corresponding carboxamide | 85% |

The carboxylic acid intermediate is critical for synthesizing amide-based insecticides like 3-bromo-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1H-pyrazole-5-carboxamide .

Coordination Chemistry

The pyridinyl nitrogen and carboxylate oxygen act as ligands for metal complexes:

| Metal Salt | Reaction Conditions | Complex Structure | Application | Source |

|---|---|---|---|---|

| Zn(OAc)₂ | H₂O, 160°C, 72 h | 2D coordination polymer | Luminescent materials | |

| CuCl₂ | MeOH, RT, 24 h | Mononuclear Cu(II) complex | Catalysis |

Zinc coordination polymers exhibit blue fluorescence, suggesting potential in optoelectronic materials .

Cross-Coupling Reactions

The chloropyridinyl group participates in Suzuki-Miyaura couplings:

| Boronic Acid | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 3-(Chloromethyl)-1-(4-MeO-phenyl)pyrazole-5-carboxylate | 68% |

This reactivity allows modular synthesis of analogs for structure-activity relationship (SAR) studies.

Reductive Dechlorination

Catalytic hydrogenation removes chlorine atoms selectively:

| Catalyst | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| Pd/C (10%) | H₂ (1 atm), EtOH | Methyl 3-(methyl)-1-(pyridin-2-yl)pyrazole-5-carboxylate | >99% |

This compound’s versatility in nucleophilic, oxidative, and coordination reactions makes it invaluable for synthesizing bioactive molecules and functional materials. Experimental protocols emphasize the need for controlled conditions to manage competing reactivities of its chloromethyl, ester, and heteroaromatic groups .

Scientific Research Applications

Methyl 3-(chloromethyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological targets.

Mechanism of Action

The mechanism of action of Methyl 3-(chloromethyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pyrazole ring and chloropyridinyl group contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Pyrazole Derivatives

Halogen and Ester Group Modifications

Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate ():

Sodium 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid ():

Heterocyclic Substituent Variations

Functional Group and Reactivity Differences

- Synthesis requires prolonged heating (72 hours at 50°C), suggesting lower reactivity than the target compound .

Data Table: Key Properties of Target Compound and Analogs

Research Findings and Implications

- Bioactivity : The target compound’s chloromethyl and 3-chloropyridinyl groups likely enhance insecticidal or herbicidal activity, as seen in analogs like Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate , which is registered under REACH for agrochemical use .

- Synthetic Challenges : Derivatives with trifluoromethyl groups (e.g., ) require multi-step synthesis but offer improved metabolic stability .

- Formulation Considerations : Sodium salts () and hydrochloride forms () are preferred for water-based formulations, while esters (target compound) are optimized for lipid membranes .

Biological Activity

Methyl 3-(chloromethyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate (CAS Number: 1247712-63-5) is a compound of significant interest due to its potential biological activities, particularly in the fields of agriculture and medicinal chemistry. This article reviews the current understanding of its biological activity, including antifungal properties, structure-activity relationships (SAR), and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₉Cl₂N₃O₂ |

| Molecular Weight | 286.11 g/mol |

| CAS Number | 1247712-63-5 |

Antifungal Activity

Recent studies have highlighted the antifungal potential of pyrazole derivatives, including this compound. In a comparative study, various pyrazole derivatives exhibited varying degrees of antifungal activity against phytopathogenic fungi. For instance, compounds similar in structure to this compound were tested against Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica.

Structure-Activity Relationships (SAR)

The biological activity of pyrazoles is often influenced by their substituents. The presence of halogen atoms (like chlorine) and functional groups (like carboxylates) plays a crucial role in modulating their efficacy. For example, the introduction of a chloromethyl group has been associated with enhanced biological properties in related compounds.

Key Findings from SAR Studies

- Chlorine Substitution : Chlorine atoms can enhance the lipophilicity and bioavailability of pyrazole derivatives, which may contribute to their antifungal activity.

- Carboxylate Functionality : The carboxylate group is essential for interaction with target enzymes in fungi, thereby inhibiting their growth.

Research Findings

Research has indicated that pyrazole derivatives can interact with various biological targets, including enzymes involved in fungal metabolism. A study utilizing molecular docking techniques revealed that certain pyrazoles could form hydrogen bonds with key amino acids in target proteins, enhancing their inhibitory effects .

Summary of Research Findings

- Inhibition Mechanism : Pyrazoles may inhibit fungal growth by interfering with metabolic pathways.

- Molecular Docking Studies : Demonstrated potential binding affinities for critical fungal enzymes.

Q & A

Basic: What synthetic routes are recommended for preparing Methyl 3-(chloromethyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate?

A common approach involves cyclocondensation of substituted pyrazole precursors with chloropyridine derivatives. For example, nucleophilic substitution reactions using 3-chloropyridin-2-amine and halogenated pyrazole intermediates under basic conditions (e.g., K₂CO₃) can yield the target compound. Post-synthesis purification via column chromatography and characterization using (e.g., δ 8.61 ppm for pyridine protons) and mass spectrometry (e.g., ESIMS m/z 450.2 for analogous structures) is critical .

Basic: How can researchers confirm structural integrity post-synthesis?

Key techniques include:

- : Compare chemical shifts (e.g., pyridine protons at δ 8.61 ppm, chloromethyl groups at δ 3.84 ppm) with literature data .

- X-ray crystallography: Resolve ambiguities by analyzing bond angles and torsion angles (e.g., pyrazole ring planarity and chloropyridine orientation) .

- Mass spectrometry: Validate molecular weight (e.g., ESIMS m/z 450.2 for related compounds) .

Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected NMR signals)?

- Cross-validate with crystallography: Use X-ray structures to confirm spatial arrangements and rule out stereoisomerism .

- Reaction pathway analysis: Investigate side reactions (e.g., hydrolysis of chloromethyl groups) by monitoring intermediates via LC-MS .

- Dynamic NMR studies: Assess temperature-dependent shifts to identify conformational flexibility .

Advanced: How can the chloromethyl group’s reactivity be exploited for functionalization?

The chloromethyl group undergoes nucleophilic substitution, enabling:

- Alkylation: React with amines or thiols to generate bioisosteres (e.g., for drug discovery) .

- Cross-coupling: Use Pd catalysis to introduce aryl/heteroaryl groups .

- Oxidation: Convert to aldehyde intermediates for further derivatization (e.g., Schiff base formation) .

Basic: What physicochemical properties are critical for experimental design?

- Melting point: 150–152°C (analogous pyrazole-carboxylic acids) .

- Solubility: Prefer polar aprotic solvents (e.g., DMSO, DMF) due to the ester and pyridine moieties .

- Stability: Store under inert conditions (N₂ atmosphere) to prevent hydrolysis of the chloromethyl group .

Advanced: Which catalytic systems optimize reactions for similar pyrazole derivatives?

- Palladium-based catalysts: Enable Suzuki-Miyaura couplings for aryl group introduction .

- Phase-transfer catalysts: Improve yields in biphasic alkylation reactions .

- Enzyme catalysis: Explore lipases for enantioselective ester hydrolysis (e.g., in chiral resolution) .

Basic: What safety protocols are essential for handling this compound?

- Personal protective equipment (PPE): Use nitrile gloves, goggles, and lab coats.

- Ventilation: Perform reactions in fume hoods to avoid inhalation of volatile chlorinated byproducts .

- Spill management: Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced: How do computational methods (e.g., DFT) complement experimental data?

- Electronic structure analysis: Calculate HOMO/LUMO energies to predict reactivity (e.g., nucleophilic attack sites) .

- Molecular docking: Simulate interactions with biological targets (e.g., enzyme active sites) to guide drug design .

- Mechanistic studies: Model reaction pathways (e.g., transition states for chloromethyl substitution) to optimize conditions .

Basic: What analytical techniques are used for purity assessment?

- HPLC: Monitor impurities using C18 columns and UV detection (λ = 254 nm) .

- Elemental analysis: Confirm C/H/N ratios within ±0.4% of theoretical values .

- TLC: Track reaction progress with silica gel plates (ethyl acetate/hexane eluents) .

Advanced: How to address low yields in pyrazole ring formation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.